molecular formula C16H13N3D4 B602672 Desmethyl Mirtazapine-d4 CAS No. 1188331-80-7

Desmethyl Mirtazapine-d4

Cat. No.: B602672
CAS No.: 1188331-80-7
M. Wt: 255.36
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desmethyl Mirtazapine-d4 is a deuterium-labeled analogue of Desmethyl Mirtazapine, which is a metabolite of Mirtazapine. Mirtazapine is an atypical antidepressant used primarily for the treatment of major depressive disorder. The deuterium labeling in this compound involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in pharmacokinetic studies to trace the metabolic pathways and improve the stability of the compound .

Mechanism of Action

Target of Action

Desmethyl Mirtazapine-d4, a metabolite of the antidepressant mirtazapine , primarily targets central dopamine D2, dopamine D3, and serotonin 5-HT1A receptors . It also acts as an antagonist at serotonin 5-HT2A receptors . These receptors play a crucial role in regulating mood and emotional responses.

Mode of Action

this compound acts as a partial agonist at dopamine D2/D3 receptors and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors . This dual mode of action enhances the release of norepinephrine and 5-HT1A-mediated serotonergic transmission .

Pharmacokinetics

this compound is extensively metabolized in the liver, primarily by cytochrome P450 iso-enzymes CYP1A2, CYP2D6, and CYP3A4 . The compound shows linear pharmacokinetics over a dose range of 15 to 80mg . Its oral bioavailability is approximately 50%, mainly due to gut wall and hepatic first-pass metabolism . The elimination half-life of this compound ranges from 20 to 40 hours .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its influence on neurotransmitter systems. By enhancing norepinephrine and 5-HT1A-mediated serotonergic transmission, it can alleviate symptoms of depression . Furthermore, its antagonistic action on 5-HT2A receptors can help reduce anxiety and improve sleep .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, liver and renal impairments can decrease the oral clearance of the compound . Additionally, enzyme induction by certain drugs can significantly decrease its plasma concentrations . Therefore, the patient’s health status and concurrent medications can significantly impact the compound’s pharmacological effects.

Biochemical Analysis

Biochemical Properties

Desmethyl Mirtazapine-d4 interacts with various enzymes and proteins. It is a labelled metabolite of Mirtazapine and acts as an α2-adrenergic blocker . The α2 antagonistic properties of the R(-)- and S(+)-enantiomers make them both pharmacologically active and may be a factor in their antidepressant effects .

Cellular Effects

This compound influences cell function by interacting with various cellular processes. It is hypothesized to have antidepressant effects due to the synergy between noradrenergic and serotonergic actions . It is effective in treating major depressive disorder and depression associated with various conditions .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It acts as an antagonist of the α2-adrenergic receptors on both norepinephrine and serotonin presynaptic axons . This leads to increased release of norepinephrine and enhanced specific serotonin activity .

Temporal Effects in Laboratory Settings

It is known that Mirtazapine, from which this compound is derived, does not display linear pharmacokinetics in cats, suggesting that metabolism appears slowed at higher doses .

Dosage Effects in Animal Models

Studies on Mirtazapine in cats suggest that sedation is inversely related to dose and may be excessive in older adults on the 7.5 mg daily dose .

Metabolic Pathways

This compound is involved in various metabolic pathways. Mirtazapine undergoes extensive metabolism during its first pass through the liver, the major metabolic pathways in humans being N-demethylation, N-oxidation, and 8-hydroxylation, followed by conjugation .

Subcellular Localization

It is known that mRNA localization to distinct cellular compartments gives precise and efficient control over the translation process .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Mirtazapine-d4 typically involves the deuteration of Desmethyl Mirtazapine. The process includes the following steps:

    Deuteration Reaction: The hydrogen atoms in Desmethyl Mirtazapine are replaced with deuterium atoms using deuterium gas (D2) or deuterated reagents under specific conditions.

    Purification: The resulting compound is purified using chromatographic techniques to ensure the desired level of deuteration and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Desmethyl Mirtazapine-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it back to its parent compound, Mirtazapine.

    Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

Scientific Research Applications

Desmethyl Mirtazapine-d4 has several scientific research applications, including:

    Pharmacokinetic Studies: Used as a tracer to study the metabolic pathways and pharmacokinetics of Mirtazapine.

    Drug Development: Helps in understanding the metabolic stability and bioavailability of Mirtazapine.

    Biological Research: Used in studies to investigate the biological effects and mechanisms of action of Mirtazapine and its metabolites.

    Clinical Research: Assists in therapeutic drug monitoring and optimizing dosing regimens for patients

Comparison with Similar Compounds

    Desmethyl Mirtazapine: The non-deuterated analogue of Desmethyl Mirtazapine-d4.

    Mirtazapine: The parent compound from which Desmethyl Mirtazapine is derived.

    Mirtazapine-d3: Another deuterated analogue of Mirtazapine.

Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in pharmacokinetic studies. This makes it particularly valuable in drug development and research applications .

Properties

CAS No.

1188331-80-7

Molecular Formula

C16H13N3D4

Molecular Weight

255.36

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

61337-68-6 (unlabelled)

tag

Mirtazapine Impurities

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.